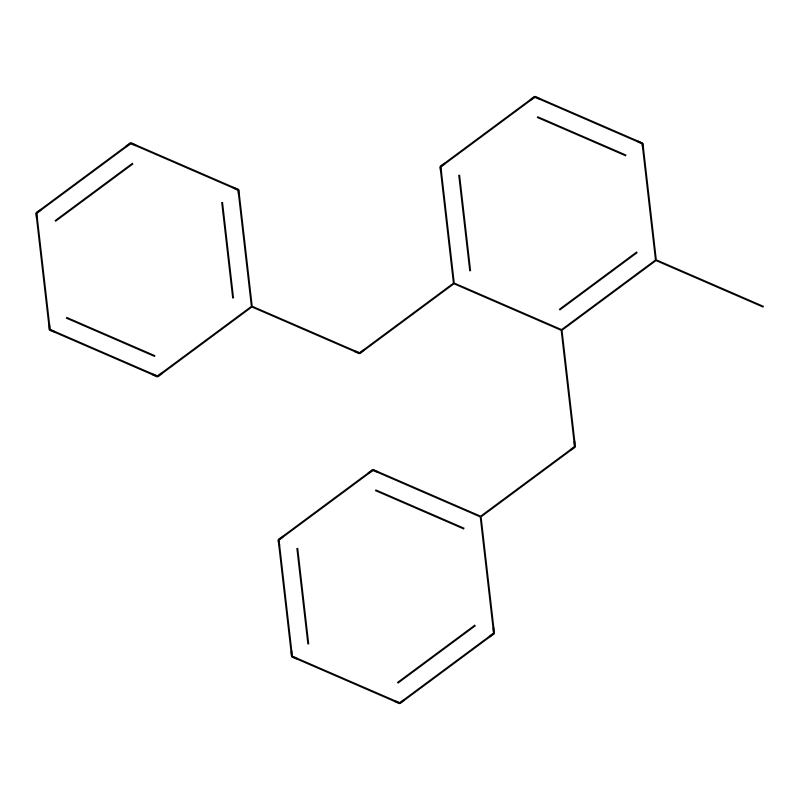2,3-Dibenzyltoluene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
It's important to note that these are hypothetical applications based on the chemical structure. Dedicated research is needed to confirm the feasibility and effectiveness of 2,3-Dibenzyltoluene in these areas.
Safety and Regulatory Information
- 2,3-Dibenzyltoluene is classified as an aspiration hazard, meaning it can be fatal if swallowed and enters the airways PubChem: .
- It is also considered toxic to aquatic life with long lasting effects PubChem.
- Due to its potential hazards, appropriate safety protocols should be followed when handling 2,3-Dibenzyltoluene.
2,3-Dibenzyltoluene is an organic compound with the molecular formula C21H20. It consists of a toluene molecule with two benzyl groups attached at the 2 and 3 positions of the aromatic ring. This compound is part of a larger family known as dibenzyltoluenes, which are characterized by their dual benzyl substituents. Its structure can be represented as follows:
textC6H5 |C6H5-CH-CH3 | C6H5
2,3-Dibenzyltoluene is primarily utilized in industrial applications, particularly as a heat transfer fluid and dielectric fluid due to its favorable thermal properties and stability under various conditions .
The chemical behavior of 2,3-dibenzyltoluene is notable in hydrogenation reactions, where it can undergo transformation into its saturated form, perhydro-2,3-dibenzyltoluene. This reaction typically involves the use of catalysts such as ruthenium or platinum to facilitate hydrogen addition across the double bonds present in the aromatic rings . The hydrogenation process can significantly enhance its utility as a liquid organic hydrogen carrier, making it a subject of interest in energy storage applications.
The synthesis of 2,3-dibenzyltoluene typically involves Friedel-Crafts alkylation reactions, where toluene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for selective substitution at the desired positions on the aromatic ring. The reaction can be represented as follows:
textToluene + Benzyl Chloride → 2,3-Dibenzyltoluene
Control over reaction conditions such as temperature and catalyst concentration is crucial for optimizing yields and selectivity towards the desired isomer .
2,3-Dibenzyltoluene finds extensive applications in various industrial sectors:
- Heat Transfer Fluids: Due to its high boiling point and thermal stability, it is used in systems requiring efficient heat transfer.
- Dielectric Fluids: Its insulating properties make it suitable for use in capacitors and other electrical equipment.
- Liquid Organic Hydrogen Carrier: It serves as a medium for hydrogen storage and transport in energy applications .
Studies on the interaction of 2,3-dibenzyltoluene with catalysts during hydrogenation have revealed insights into its reactivity and efficiency as a hydrogen carrier. The use of advanced spectroscopic techniques like nuclear magnetic resonance has facilitated a deeper understanding of the reaction pathways involved . These studies are pivotal in optimizing conditions for industrial applications involving this compound.
Several compounds share structural similarities with 2,3-dibenzyltoluene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,4-Dibenzyltoluene | Two benzyl groups at para positions | Different spatial arrangement affects reactivity. |
| Monobenzyl Toluene | One benzyl group | Less complex; used primarily in solvent applications. |
| Benzyl Toluene | One benzyl group | Simpler structure; lower boiling point. |
| Dibenzyl Ether | Ether linkage between two benzyl groups | Different functional group leading to distinct properties. |
While all these compounds belong to the dibenzyltoluene family or related structures, 2,3-dibenzyltoluene's unique position of substituents contributes to its specific properties and applications in industrial processes compared to its counterparts .








